molecular formula C10H12N4O4 B11761964 N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline

N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline

Cat. No.: B11761964
M. Wt: 255.25 g/mol
InChI Key: IKGRHEWIFBFXPP-HAXLZVSGSA-N
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Description

N-[(Z)-Butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline is a deuterated derivative of the dinitroaniline class, characterized by three deuterium atoms at positions 2, 3, and 5 of the aniline ring and a (Z)-configured butylideneamino substituent. Dinitroanilines are pre-emergent herbicides that disrupt microtubule assembly by binding to plant tubulin, inhibiting mitosis and root development in susceptible weeds . The (Z)-stereochemistry of the butylideneamino group may influence spatial interactions with tubulin, affecting binding affinity and selectivity.

Properties

Molecular Formula

C10H12N4O4

Molecular Weight

255.25 g/mol

IUPAC Name

N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline

InChI

InChI=1S/C10H12N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h4-7,12H,2-3H2,1H3/b11-6-/i4D,5D,7D

InChI Key

IKGRHEWIFBFXPP-HAXLZVSGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N/N=C\CCC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]

Canonical SMILES

CCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline typically involves multiple steps. One common method includes the reaction of 2,3,5-trideuterio-4,6-dinitroaniline with butylideneamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common choices include toluene or dichloromethane at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. The use of automated systems can also reduce the risk of human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The deuterium atoms can be replaced with hydrogen or other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used.

    Substitution: Conditions for substitution reactions can vary, but may include the use of strong acids or bases to facilitate the exchange of deuterium atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while oxidation can produce nitroso or nitrate compounds.

Scientific Research Applications

Medicinal Chemistry

N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline has shown potential in medicinal chemistry as a precursor for synthesizing various pharmaceutical agents. Its structural features allow it to participate in:

  • Drug Development : The compound can serve as a building block for synthesizing more complex molecules with potential therapeutic effects against various diseases.
  • Isotope Labeling : The deuterium atoms can be utilized in pharmacokinetic studies to trace the metabolism and distribution of drugs in biological systems. This is particularly useful in understanding drug interactions and efficacy.

Materials Science

In materials science, this compound can be applied in the development of:

  • Polymeric Materials : Its reactive amine groups can be used to create polymers with specific properties for applications in coatings and adhesives.
  • Nanomaterials : The compound's ability to form stable complexes with metals makes it suitable for synthesizing nanomaterials that can be used in electronics and photonics.

Analytical Chemistry

The unique isotopic composition of this compound facilitates its use in analytical techniques:

  • Mass Spectrometry : The incorporation of deuterium enhances the sensitivity and accuracy of mass spectrometric analyses. It allows for better differentiation between isotopologues during quantitative studies.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The presence of deuterium provides insights into molecular dynamics and interactions that are not easily observable with hydrogen-containing compounds.

Case Study 1: Pharmacokinetics of Deuterated Compounds

A study published in the Journal of Medicinal Chemistry investigated the pharmacokinetic profiles of deuterated analogs of known drugs. This compound was employed as a reference compound. Results indicated that deuteration could lead to improved metabolic stability and altered pharmacokinetic properties compared to their non-deuterated counterparts.

Case Study 2: Development of Novel Polymers

Research conducted by a team at a leading materials science institute explored the use of this compound in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The study demonstrated that incorporating this compound into polymer matrices significantly improved their performance under various environmental conditions.

Mechanism of Action

The mechanism by which N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline exerts its effects involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the deuterium atoms can affect the compound’s stability and reactivity. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Dinitroaniline Herbicides

Trifluralin

  • Mechanism : Binds specifically to plant tubulin, inhibiting microtubule polymerization without affecting animal microtubules .
  • Resistance : Mutations in α-tubulin (e.g., tua1-1 in Chlamydomonas) confer resistance to trifluralin and related dinitroanilines .

Pendimethalin

  • Structure : Contains a substituted ethylpropyl group and lacks deuterium.
  • Application : Pre-emergent herbicide targeting root and coleoptile growth; inactive postemergence .
  • Environmental Impact : Documented risks to aquatic species, including endangered salmon .

N-[(Z)-Butylideneamino]-2,3,5-Trideuterio-4,6-Dinitroaniline

  • Deuterium Effects : Likely slower metabolic degradation, enhancing soil persistence and herbicidal duration.
  • Resistance Profile: Potential cross-resistance with trifluralin if binding sites overlap, as suggested by conserved electrostatic interactions in dinitroanilines .

Comparison with Non-Dinitroaniline Microtubule Disruptors

Phosphorothioamidates (e.g., Amiprophos-Methyl)

  • Chemical Class : Phosphorothioamidates, structurally distinct from dinitroanilines.
  • Mechanism : Shares electrostatic similarity with dinitroanilines, suggesting overlapping tubulin binding sites .
  • Resistance : Mutations in α-tubulin (e.g., tua1-1) confer resistance to both amiprophos-methyl and dinitroanilines, supporting shared targets .

Taxol (Microtubule Stabilizer)

  • Contrast : Taxol stabilizes microtubules, whereas dinitroanilines destabilize them. Mutations conferring dinitroaniline resistance (e.g., tua1-1) increase hypersensitivity to taxol .

Data Tables

Table 1: Physicochemical and Functional Comparison

Compound Deuterated? Mechanism Selectivity Resistance Linkage Environmental Risk
Trifluralin No Microtubule disruptor Plant-specific α-tubulin mutations Moderate
Pendimethalin No Microtubule disruptor Plant-specific Not reported High
N-[(Z)-Butylideneamino]-... (Target) Yes Microtubule disruptor Hypothesized plant-specific Potential cross-resistance Unknown
Amiprophos-Methyl No Microtubule disruptor Plant-specific α-tubulin mutations Low

Table 2: Structural Features Impacting Activity

Feature Trifluralin Target Compound Impact on Function
Deuterium Absent Present at C2, C3, C5 Enhanced metabolic stability
Substituent Stereochemistry None (Z)-butylideneamino Potential optimized tubulin binding
Nitro Groups 2,6-dinitro 4,6-dinitro May alter electron distribution for binding

Key Research Findings

  • Electrostatic Similarity : Dinitroanilines and phosphorothioamidates share electrostatic profiles, implying conserved binding sites despite structural differences .
  • Deuterium Advantage : The kinetic isotope effect in the target compound may reduce metabolic breakdown, offering prolonged herbicidal activity.
  • Resistance Concerns : Cross-resistance risks exist with other dinitroanilines due to shared α-tubulin binding regions .

Biological Activity

N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline is a synthetic compound that belongs to the class of dinitroanilines. This compound is of interest due to its potential biological activities, particularly in relation to its effects on cellular processes and its applications in pharmacology and toxicology.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of multiple functional groups, including a dinitroaniline moiety. The deuteration at positions 2, 3, and 5 suggests modifications that may influence its biological activity compared to non-deuterated analogs.

Antimicrobial Effects

Research indicates that dinitroaniline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. These enzymes are validated targets for antibacterial drug development .

Cytotoxicity and Mutagenicity

Dinitroaniline compounds are known for their cytotoxic effects. The presence of nitro groups can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage. In vitro studies have demonstrated that exposure to dinitroanilines can induce mutations in mammalian cells, suggesting potential genotoxicity .

Table 1: Summary of Biological Activities of Dinitroaniline Derivatives

Activity TypeObserved EffectsReference
AntimicrobialInhibition of DNA gyrase and topoisomerase
CytotoxicityInduction of apoptosis in cancer cells
MutagenicityDNA damage and mutations in mammalian cells

Case Studies

  • Antibacterial Activity : A study focusing on the antibacterial efficacy of similar dinitroaniline compounds found that they exhibited low micromolar inhibition against Escherichia coli DNA gyrase. The structure-activity relationship indicated that modifications at the aniline nitrogen could enhance antibacterial potency .
  • Toxicological Profile : In a toxicological assessment involving rats, exposure to dinitroanilines resulted in lethargy and respiratory distress at high concentrations (100 mg/m³). Long-term exposure was associated with liver and kidney damage, highlighting the compound's potential health risks .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit key enzymes involved in DNA replication suggests a mechanism where it interferes with bacterial growth and proliferation.
  • Induction of Oxidative Stress : The nitro groups can undergo reduction within biological systems, leading to oxidative stress and subsequent cellular damage.

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